REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([NH:10][CH:11]=[O:12])=[CH:4][CH:3]=1.[I-].[K+].C(=O)([O-])[O-].[Cs+].[Cs+].Cl[CH2:22][C:23](=[O:25])[CH3:24]>CN(C=O)C>[Br:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([N:10]([CH2:22][C:23](=[O:25])[CH3:24])[CH:11]=[O:12])=[CH:4][CH:3]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
5.69 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=N1)OC)NC=O
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
cesium carbonate
|
Quantity
|
28.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
66 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into icewater
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuum
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=N1)OC)N(C=O)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 24.62 mmol | |
AMOUNT: MASS | 7.07 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |